2-Methyl-7-methylamino-8-nitro-quinoxaline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-methylamino-8-nitro-quinoxaline typically involves the nitration of quinoxaline derivatives followed by methylation and amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-methylamino-8-nitro-quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
Major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be used in further chemical synthesis and research .
Scientific Research Applications
2-Methyl-7-methylamino-8-nitro-quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in studies of metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-7-methylamino-8-nitro-quinoxaline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the cellular level. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-7-amino-8-nitro-quinoxaline
- 2-Methyl-7-methylamino-6-nitro-quinoxaline
- 2-Methyl-7-methylamino-8-chloro-quinoxaline
Uniqueness
2-Methyl-7-methylamino-8-nitro-quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and methylamino groups make it particularly useful in various research applications, distinguishing it from other quinoxaline derivatives .
Properties
IUPAC Name |
N,3-dimethyl-5-nitroquinoxalin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-5-12-7-3-4-8(11-2)10(14(15)16)9(7)13-6/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEGKKUGBIGLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC(=C(C2=N1)[N+](=O)[O-])NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448086 | |
Record name | N,3-Dimethyl-5-nitroquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78411-55-9 | |
Record name | N,3-Dimethyl-5-nitroquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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